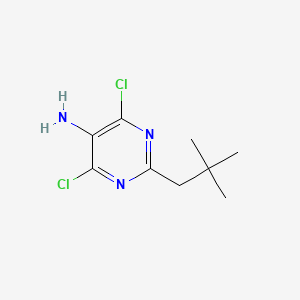

4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine

説明

4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine (CAS No. 61457-03-2) is a pyrimidine derivative with the molecular formula C₉H₁₃Cl₂N₃ and a molecular weight of 234.12 g/mol. Its structure features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, an amine group at position 5, and a bulky 2,2-dimethylpropyl (neopentyl) group at position 2 .

特性

CAS番号 |

61457-03-2 |

|---|---|

分子式 |

C9H13Cl2N3 |

分子量 |

234.12 g/mol |

IUPAC名 |

4,6-dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine |

InChI |

InChI=1S/C9H13Cl2N3/c1-9(2,3)4-5-13-7(10)6(12)8(11)14-5/h4,12H2,1-3H3 |

InChIキー |

DHBSKPZNMVCUEZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)CC1=NC(=C(C(=N1)Cl)N)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-neopentylpyrimidin-5-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrimidine precursor.

Chlorination: The precursor undergoes chlorination at the 4 and 6 positions using reagents such as phosphorus pentachloride or thionyl chloride.

Amination: Finally, the amine group is introduced at the 5 position through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of 4,6-dichloro-2-neopentylpyrimidin-5-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

化学反応の分析

Types of Reactions

4,6-Dichloro-2-neopentylpyrimidin-5-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

Coupling Reactions: The amine group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the amine group.

Reduction Products: Reduced forms of the compound, potentially altering the amine group.

科学的研究の応用

4,6-Dichloro-2-neopentylpyrimidin-5-amine has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer properties.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives.

作用機序

The mechanism of action of 4,6-dichloro-2-neopentylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine) at positions 4 and 6 increase electrophilicity, facilitating nucleophilic substitution reactions.

- Solubility : Compounds with sulfur-containing substituents (e.g., propylthio) exhibit higher lipophilicity, impacting bioavailability .

Industrial and Pharmaceutical Relevance

生物活性

4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine is a chemical compound that has garnered attention for its biological activity, particularly in the context of pharmacological applications. This compound serves as an important intermediate in the synthesis of Ticagrelor, a potent antiplatelet agent used in the prevention of cardiovascular events.

The molecular formula of 4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine is , and it has a molecular weight of approximately 238.14 g/mol. Its structure includes two chlorine atoms and a pyrimidine ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H12Cl2N4 |

| Molecular Weight | 238.14 g/mol |

| CAS Number | 145783-15-9 |

| Appearance | Light pink to dark brown liquid or semi-solid |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 334.0 ± 37.0 °C |

| Flash Point | 155.8 ± 26.5 °C |

As an intermediate in the synthesis of Ticagrelor, this compound primarily functions as a reversible antagonist of the P2Y12 receptor, which plays a crucial role in platelet aggregation. By inhibiting this receptor, it prevents the activation and aggregation of platelets, thereby reducing the risk of thrombus formation that can lead to heart attacks and strokes .

Antiplatelet Activity

Several studies have demonstrated the efficacy of Ticagrelor and its intermediates in inhibiting platelet aggregation:

- Clinical Trials : Ticagrelor has been shown to significantly reduce cardiovascular events compared to clopidogrel in patients with acute coronary syndrome (ACS). The PLATO trial highlighted that patients receiving Ticagrelor had lower rates of death from vascular causes, myocardial infarction, or stroke .

- In Vitro Studies : Research involving human platelet-rich plasma indicated that compounds like 4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine effectively inhibit ADP-induced platelet aggregation .

- Pharmacokinetic Studies : The pharmacokinetic profile of Ticagrelor suggests rapid absorption and a short half-life, necessitating twice-daily dosing to maintain effective antiplatelet activity .

Other Biological Activities

Emerging research has suggested potential anti-inflammatory properties associated with P2Y12 antagonism that may extend beyond cardiovascular applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。